(R)-2-Methoxy-1-(2-methoxyphenyl)ethanamine
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Overview
Description
®-2-Methoxy-1-(2-methoxyphenyl)ethanamine is an organic compound with the molecular formula C10H15NO2 It is a chiral amine with two methoxy groups attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Methoxy-1-(2-methoxyphenyl)ethanamine typically involves the reduction of the corresponding nitro compound or the reductive amination of the corresponding ketone. One common method is the reduction of ®-2-Methoxy-1-(2-methoxyphenyl)ethanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions .
Industrial Production Methods
Industrial production methods for ®-2-Methoxy-1-(2-methoxyphenyl)ethanamine often involve catalytic hydrogenation processes. These methods utilize catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
®-2-Methoxy-1-(2-methoxyphenyl)ethanamine undergoes various chemical reactions, including:
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions with reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, and catalytic hydrogenation with Pd/C or PtO2.
Substitution: Halogens (e.g., Br2, Cl2) and alkylating agents (e.g., methyl iodide).
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
®-2-Methoxy-1-(2-methoxyphenyl)ethanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential role in biological systems and as a precursor for bioactive compounds.
Medicine: Explored for its potential therapeutic effects and as a precursor for pharmaceutical compounds.
Mechanism of Action
The mechanism of action of ®-2-Methoxy-1-(2-methoxyphenyl)ethanamine involves its interaction with specific molecular targets and pathways. It is known to act as a ligand for certain receptors, influencing their activity and downstream signaling pathways . The compound’s effects are mediated through its binding to these receptors, leading to changes in cellular responses and physiological outcomes .
Comparison with Similar Compounds
Similar Compounds
®-1-(2-Methoxyphenyl)ethanamine: A structurally similar compound with a single methoxy group on the phenyl ring.
2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOMe): A compound with similar structural features but with additional functional groups that confer different pharmacological properties.
Uniqueness
®-2-Methoxy-1-(2-methoxyphenyl)ethanamine is unique due to its specific arrangement of methoxy groups and its chiral nature. This configuration imparts distinct chemical and biological properties, making it valuable for targeted applications in research and industry .
Properties
Molecular Formula |
C10H15NO2 |
---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
(1R)-2-methoxy-1-(2-methoxyphenyl)ethanamine |
InChI |
InChI=1S/C10H15NO2/c1-12-7-9(11)8-5-3-4-6-10(8)13-2/h3-6,9H,7,11H2,1-2H3/t9-/m0/s1 |
InChI Key |
QLDXRKNCBCFRHM-VIFPVBQESA-N |
Isomeric SMILES |
COC[C@@H](C1=CC=CC=C1OC)N |
Canonical SMILES |
COCC(C1=CC=CC=C1OC)N |
Origin of Product |
United States |
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